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Compound of Interest

Compound Name: H-89 dihydrochloride hydrate

Cat. No.: B1255374 Get Quote

Introduction: H-89 dihydrochloride hydrate is a potent, cell-permeable, and widely utilized

chemical inhibitor in biomedical research.[1] Initially characterized as a highly selective and

potent inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), it has been

instrumental in elucidating the roles of PKA in a vast array of cellular processes.[1] Its

mechanism involves competitive binding at the ATP site of the PKA catalytic subunit.[1][2]

However, extensive research has revealed that H-89 also affects other kinases and cellular

targets, making a thorough understanding of its molecular profile crucial for the accurate

interpretation of experimental results.[2] This guide provides a comprehensive overview of the

molecular structure, mechanism of action, and experimental applications of H-89
dihydrochloride hydrate for researchers, scientists, and drug development professionals.

Molecular and Chemical Properties
H-89 is an isoquinoline sulfonamide derivative.[1][3] The dihydrochloride hydrate form

enhances its solubility for experimental use. Its chemical and physical properties are

summarized below.

Table 1: Chemical Identification of H-89 Dihydrochloride Hydrate
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Identifier Value Reference

IUPAC Name

N-[2-[[(E)-3-(4-

bromophenyl)prop-2-

enyl]amino]ethyl]isoquinoline-

5-sulfonamide;dihydrochloride

[4]

Synonyms
H-89 2HCl, Protein Kinase

Inhibitor H-89
[4][5][6]

CAS Number 130964-39-5 [7]

Molecular Formula C₂₀H₂₀BrN₃O₂S · 2HCl · xH₂O

Molecular Weight
519.28 g/mol (anhydrous

basis)
[7]

InChI Key
GKFFJFGBWAGAFD-

HZBIHQSRSA-N

SMILES

O.Cl.Cl.Brc1ccc(\C=C\CNCCN

S(=O)

(=O)c2cccc3cnccc23)cc1

Table 2: Physical and Solubility Properties of H-89 Dihydrochloride Hydrate

Property Value Reference

Appearance
White to off-white crystalline

solid or powder
[5]

Purity ≥98% (by HPLC) [5][7]

Solubility
DMSO: ≥51.9 mg/mL (100

mM)
[7][8][9][10]

Water: ~13-25 mg/mL [7]

Ethanol: ~0.15-2 mg/mL [6][9]

Storage Conditions
Store at 2-8°C or -20°C,

desiccated. Protect from light.
[5][7][9]
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Mechanism of Action
H-89's primary mechanism of action is the potent and reversible inhibition of the PKA catalytic

subunit. It functions as an ATP-competitive inhibitor, binding to the ATP pocket on the kinase

and thereby preventing the phosphorylation of PKA substrates.[1][11] While its affinity for PKA

is high, H-89 is not entirely specific and can inhibit a range of other kinases, particularly at

higher concentrations. This promiscuity is a critical consideration in experimental design.
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Caption: ATP-competitive inhibition of PKA by H-89.

Table 3: Kinase Inhibition Profile of H-89
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Kinase Target
Inhibition Constant
(Kᵢ)

50% Inhibitory
Concentration
(IC₅₀)

Reference

Protein Kinase A

(PKA)
48 nM 48 - 135 nM [1][2][7][8][11][12]

S6 Kinase 1 (S6K1) - 80 nM [2][6][7][8]

Mitogen- and Stress-

activated Kinase 1

(MSK1)

- 120 nM [2][6][7][8]

Rho-associated

Kinase II (ROCKII)
- 270 nM [2][6][7][8]

Protein Kinase G

(PKG)
0.48 µM - [8]

Protein Kinase Bα

(PKBα / Akt)
- 2.6 µM [2][6][7][8]

MAPK-activated

Protein Kinase 1b

(MAPKAP-K1b)

- 2.8 µM [2][7][8]

Myosin Light Chain

Kinase (MLCK)
28.3 µM - [13]

Protein Kinase C

(PKC)
31.7 µM - [13]

Casein Kinase I 38.3 µM - [13]

CaM Kinase II 29.7 µM - [13]

Key Signaling Pathways Modulated by H-89
H-89 is a powerful tool for interrogating signaling pathways, primarily the canonical PKA

pathway. However, its off-target effects necessitate careful experimental design and

interpretation.
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Inhibition of the cAMP/PKA/CREB Pathway
The canonical cAMP signaling pathway involves the activation of PKA by cAMP, leading to the

phosphorylation of numerous downstream targets. A key substrate is the transcription factor

CREB (cAMP response element-binding protein), which, upon phosphorylation at Serine 133,

regulates gene expression. H-89 directly blocks the PKA catalytic subunit, preventing CREB

phosphorylation and subsequent gene transcription.[14][15]
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Caption: H-89 blocks the canonical cAMP/PKA/CREB signaling pathway.
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Off-Target Effects and Pathway Crosstalk
While effective against PKA, H-89's utility can be complicated by its inhibition of other kinases,

such as ROCKII and MSK1, and its effects on other cellular components like β-adrenergic

receptors.[3][8][16]

ROCK Inhibition: The inhibitory effect on ROCKII is particularly relevant, as H-89 has been

shown to enhance the survival of dissociated human embryonic stem cells through ROCK

inhibition, a PKA-independent effect.[7][17] This highlights that cellular phenotypes observed

with H-89 treatment may not be solely attributable to PKA.[3][18][19]

TGF-β Pathway Interaction: In some contexts, the PKA pathway exhibits crosstalk with the

TGF-β pathway. One study demonstrated that H-89 blocked TGF-β1-induced PKA activation

and phosphorylation of CREB in retinal pigment epithelial cells.[14]

PI3K/Akt Pathway: In Caco-2 colon cancer cells, H-89 treatment paradoxically led to the

activation of the pro-survival kinase Akt/PKB in a PI3-kinase-dependent manner.[20]
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Caption: H-89's primary target (PKA) and significant off-targets.
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Experimental Protocols
Below are detailed methodologies for common experiments utilizing H-89 to probe kinase

activity and signaling pathways.

In Vitro PKA Activity Assay
This protocol is adapted from cell-free assays used to determine the inhibitory constant of H-

89.[8] It measures the transfer of radiolabeled phosphate from ATP to a substrate protein.

Methodology:

Prepare Reaction Mixture: In a final volume of 200 µL, combine 50 mM Tris-HCl (pH 7.0), 10

mM magnesium acetate, 2 mM EGTA, and 1 µM cAMP.

Add Substrate and Enzyme: Add 100 µg of a suitable PKA substrate (e.g., histone H2B) and

0.5 µg of purified PKA enzyme.

Add Inhibitor: Add H-89 at various concentrations to respective tubes. Include a vehicle

control (e.g., DMSO).

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 3.3-20 µM,

with ~4 x 10⁵ cpm).

Incubate: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).

Stop and Separate: Stop the reaction (e.g., by adding a strong acid or spotting onto

phosphocellulose paper) and separate the phosphorylated substrate from the free [γ-

³²P]ATP.

Quantify: Measure the incorporated radioactivity using a scintillation counter.

Analyze: Plot the percentage of PKA activity against the inhibitor concentration to determine

the IC₅₀ value.
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Caption: General workflow for an in vitro PKA kinase inhibition assay.

Western Blot Analysis of PKA Substrate
Phosphorylation
This protocol is used to assess the efficacy of H-89 in intact cells by measuring the

phosphorylation state of a known PKA substrate, such as CREB.[9][14][21]
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Methodology:

Cell Culture and Plating: Culture cells (e.g., SK-N-MC or ARPE-19) to an appropriate

confluency in multi-well plates.

Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for

several hours or overnight.

Inhibitor Pre-treatment: Treat cells with various concentrations of H-89 (e.g., 1-30 µM) or

vehicle (DMSO) for a specified duration (e.g., 30-60 minutes).

Stimulation: Stimulate the PKA pathway by adding an activator, such as 10-30 µM Forskolin

or 10 ng/mL TGF-β1, for a short period (e.g., 10-60 minutes).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay

(RIPA) buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to

a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-

CREB Ser133).

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-

CREB) to serve as a loading control.

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL)

substrate and quantify band intensity using densitometry software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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